Technical Monograph: 5-Chloro-6-phenylpyridazin-3-ol (CAS 51660-08-3)
Technical Monograph: 5-Chloro-6-phenylpyridazin-3-ol (CAS 51660-08-3)
The following technical guide is structured to serve as a definitive reference for the chemical behavior, synthesis, and application of 5-Chloro-6-phenylpyridazin-3-ol (CAS 51660-08-3).
Executive Summary & Chemical Architecture
5-Chloro-6-phenylpyridazin-3-ol (CAS 51660-08-3) is a "privileged scaffold" in medicinal and agrochemical chemistry. While formally named as a pyridazinol, its reactivity is governed by its tautomeric equilibrium with 5-chloro-6-phenyl-3(2H)-pyridazinone .
This molecule is not merely a final product but a high-value intermediate. Its core value lies in its bifunctional reactivity :
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Electrophilic C5 Position: The chlorine atom at position 5 is activated by the adjacent electron-deficient pyridazine ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).
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Nucleophilic N2 Position: The lactam nitrogen allows for selective alkylation, enabling the construction of complex N-substituted derivatives.
Tautomeric Dynamics (Lactam-Lactim Equilibrium)
Understanding the tautomerism is critical for experimental design. In the solid state and polar solvents (DMSO, DMF), the compound exists predominantly as the lactam (3-one) form. However, under basic conditions used for O-alkylation or metal-complexation, the lactim (3-ol) character becomes significant.
Key Insight: For N-alkylation reactions, the use of soft bases (e.g., K2CO3) in aprotic solvents (Acetone, DMF) favors the N-substituted product over the O-substituted ether, driven by the thermodynamic stability of the amide-like carbonyl.
High-Fidelity Synthesis Protocol
The most robust synthetic route avoids the low-yielding direct chlorination of phenylpyridazinone. Instead, it utilizes a ring-transformation strategy starting from mucochloric acid .
The Furanone Ring-Switch Pathway
This protocol relies on the Friedel-Crafts alkylation of benzene with mucochloric acid to form a furanone intermediate, which is then subjected to a ring-opening/ring-closing condensation with hydrazine.
Step-by-Step Methodology:
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Precursor Synthesis (3,4-Dichloro-5-phenylfuran-2(5H)-one):
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Reagents: Mucochloric acid (1.0 eq), Benzene (Excess/Solvent), AlCl3 (1.2 eq).
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Conditions: Reflux for 4-6 hours.
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Mechanism: Friedel-Crafts arylation at the
-position of the lactone. -
Workup: Quench with ice water, extract with ethyl acetate.
-
-
Ring Transformation to Pyridazinone:
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Reagents: 3,4-Dichloro-5-phenylfuran-2(5H)-one (1.0 eq), Hydrazine Hydrate (80%, 2.5 eq).
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Solvent System: DMF (Preferred over Ethanol for higher yield).
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Conditions: Heat at 80°C for 40 minutes.
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Observation: The reaction involves the nucleophilic attack of hydrazine on the lactone, ring opening, and subsequent re-cyclization with concomitant loss of one chlorine atom (reductive dechlorination or elimination mechanism).
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Purification: Pour into water.[1][2] The precipitate is filtered and recrystallized from dioxane.
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Visualization of Synthetic Logic
Figure 1: The "Furanone Ring-Switch" synthesis pathway, highlighting the critical conversion of the furanone intermediate to the pyridazinone target.
Functionalization Strategies (The "Warhead" Concept)
Researchers utilize CAS 51660-08-3 primarily as a scaffold. The following protocols describe how to selectively engage its reactive sites.
Protocol A: N-Alkylation (Position 2)
To introduce solubility groups or pharmacophores at the nitrogen:
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Reagents: Target Molecule (1.0 eq), Alkyl Halide (1.1 eq), K2CO3 (2.0 eq).
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Solvent: Dry Acetone (for reactive halides) or DMF (for unreactive halides).
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Procedure:
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Dissolve the pyridazinone in solvent.
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Add K2CO3 and stir for 30 min at Room Temperature (RT) to generate the anion.
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Add Alkyl Halide dropwise.
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Stir at RT (or mild heat 50°C) for 3-6 hours.
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Critical Control: Monitor by TLC. If O-alkylation is observed (rare in acetone), switch solvent to acetonitrile.
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Protocol B: Nucleophilic Aromatic Substitution (Position 5)
The 5-chloro group is a "soft" electrophile. It reacts readily with thiols and amines but is resistant to weak oxygen nucleophiles.
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Target: Synthesis of 5-amino or 5-thio derivatives.
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Reagents: Target Molecule (1.0 eq), Nucleophile (Amine/Thiol, 1.2 eq), Et3N (1.5 eq).
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Solvent: Ethanol (reflux) or DMSO (100°C).
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Mechanism: SNAr via a Meisenheimer-like complex. The electron-withdrawing carbonyl at C3 and the nitrogen at N2 activate the C5 position.
Visualization of Reaction Scope
Figure 2: Divergent reactivity map. Green arrows indicate N-functionalization; Red arrows indicate C5-substitution; Yellow indicates side-chain modification.
Analytical & Physical Characterization
Accurate identification is essential to distinguish the product from its 4,5-dichloro precursor.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C10H7ClN2O | |
| Molecular Weight | 206.63 g/mol | |
| Melting Point | 231 - 232 °C | Distinct from 4,5-dichloro analog (~260°C) |
| Appearance | Yellowish crystalline solid | Recrystallized from Dioxane |
| Solubility | High: DMF, DMSO.[3][4] Mod: Acetone, Ethanol.[2][5] Low: Water.[1][2][6] | |
| 1H NMR (DMSO-d6) | The singlet at C4 confirms mono-chlorination. | |
| IR Spectrum | 1660-1680 cm | Confirms lactam tautomer in solid state. |
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[7]
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Handling: The 5-chloro substituent is reactive; avoid contact with strong nucleophiles unless intended.
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Storage: Store in a cool, dry place. The compound is stable to hydrolysis under neutral conditions but degrades in strong alkali over time.
References
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Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009).[4][8] Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676–3687.[4][8] [Link] (Source for the optimized DMF synthesis route and antifungal data).
-
Akio, M. & Trah, S. (1993). Pyridazine derivatives and their use as herbicides.[3][9][10][11] European Patent EP0558966. (Foundational patent describing the herbicidal utility of the 5-chloro-6-phenyl scaffold).
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[10] (Review of the general reactivity patterns of the pyridazinone core).
- Emamian, S. R., et al. (2011). Tautomerism of pyridazin-3(2H)-one: A theoretical study. Journal of Molecular Structure: THEOCHEM. (Theoretical grounding for the lactam-lactim equilibrium discussion).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecules | Free Full-Text | Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives | Notes [mdpi.com]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes [mdpi.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. sarpublication.com [sarpublication.com]
